![molecular formula C21H30O2 B14320682 15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid CAS No. 112087-49-7](/img/structure/B14320682.png)
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid is a chemical compound with the molecular formula C21H30O2 and a molecular weight of 314.462 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and multiple double bonds, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid involves several steps. One of the primary synthetic routes includes the reaction of arachidonic acid with specific reagents to introduce the cyclopropyl group and the prop-1-en-1-yl substituent . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the double bonds into single bonds, resulting in a more saturated compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the multiple double bonds allow it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that this compound can influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid can be compared with other similar compounds, such as:
Arachidonic acid: A polyunsaturated fatty acid with a similar structure but lacking the cyclopropyl group.
Eicosapentaenoic acid: Another polyunsaturated fatty acid with multiple double bonds but different substituents.
Docosahexaenoic acid: A long-chain polyunsaturated fatty acid with a different arrangement of double bonds and substituents.
The uniqueness of this compound lies in its cyclopropyl group and the specific arrangement of double bonds, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
112087-49-7 |
|---|---|
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
15-(2-prop-1-enylcyclopropyl)pentadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C21H30O2/c1-2-15-19-18-20(19)16-13-11-9-7-5-3-4-6-8-10-12-14-17-21(22)23/h2-4,7-10,13,15-16,19-20H,5-6,11-12,14,17-18H2,1H3,(H,22,23) |
Clé InChI |
AFXZSMLCHLVBLG-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1CC1C=CCC=CCC=CCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


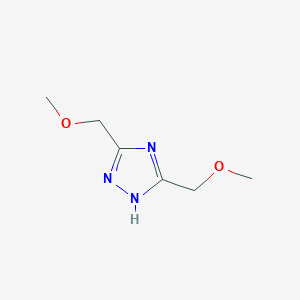
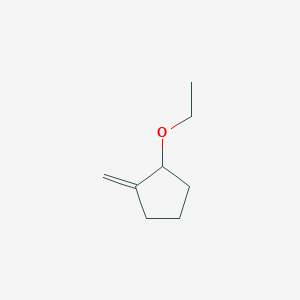
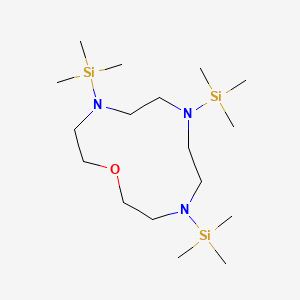


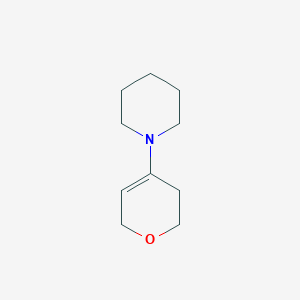
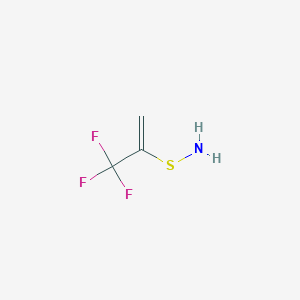
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)

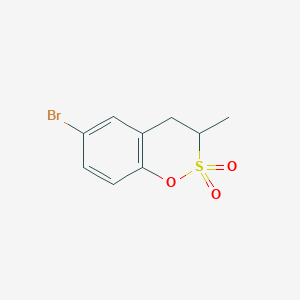
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)
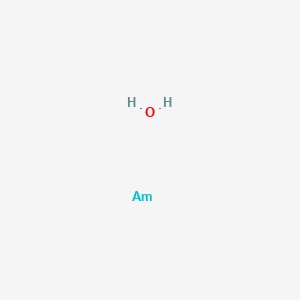
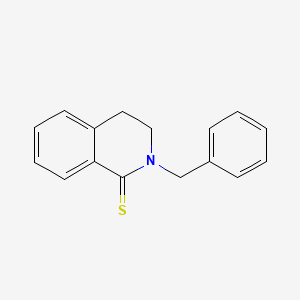
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
